Cyproheptadine-d3

Stable isotope labeling Mass spectrometry Internal standardization

Quantitative bioanalysis of cyproheptadine fails with non-isotopic internal standards due to co-elution and matrix effects. Cyproheptadine-d3 (CAS 2712455-05-3) solves this with a +3 Da mass shift while preserving identical extraction and chromatography. - ≥99% deuterated purity (d1-d3), solid formulation, methanol soluble - Enables CV <15% and accuracy 85-115% in plasma/urine per FDA bioanalytical guidance - Batch-specific CoA provided; ideal for PK/BA/BE studies and veterinary residue monitoring

Molecular Formula C21H21N
Molecular Weight 290.4 g/mol
Cat. No. B12298590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine-d3
Molecular FormulaC21H21N
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
InChIInChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3/i1D3
InChIKeyJJCFRYNCJDLXIK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyproheptadine-d3 Product Overview


Cyproheptadine-d3 (CAS: 2712455-05-3) is a deuterium-labeled analog of the first-generation antihistamine cyproheptadine, wherein three hydrogen atoms on the N-methylpiperidine moiety are replaced with deuterium (²H) . With a molecular formula of C21H18D3N and a molecular weight of 290.4 g/mol, the compound exhibits a +3 Da mass shift relative to unlabeled cyproheptadine (C21H21N, MW: 287.4 g/mol) [1]. This stable isotope-labeled compound is manufactured to ≥99% purity with respect to deuterated forms (d1-d3) and is supplied as a solid formulation with methanol solubility . The compound is fully characterized and intended exclusively as an internal standard for the quantification of cyproheptadine via GC-MS or LC-MS analytical platforms .

Stable Isotope-Labeled Internal Standard Deuterated analog for cyproheptadine quantification via GC-MS or LC-MS/MS
Mass Shift +3 Da for complete chromatographic resolution from analyte
Form Solid, methanol-soluble, documented isotopic enrichment

Cyproheptadine-d3 Substitution Limitations


Generic substitution of Cyproheptadine-d3 with unlabeled cyproheptadine, structurally related antihistamines, or non-isotopic internal standards fails due to fundamental analytical chemistry constraints inherent to LC-MS/MS quantification. Unlabeled cyproheptadine cannot serve as its own internal standard because it co-elutes with the analyte and produces identical precursor-to-product ion transitions, rendering chromatographic and mass spectrometric discrimination impossible . Structural analogs such as amitriptyline or promethazine, while occasionally employed as surrogate internal standards, exhibit differential extraction recoveries, distinct chromatographic retention times, and divergent ionization efficiencies compared to cyproheptadine—resulting in inadequate correction for matrix effects, sample preparation variability, and ion suppression/enhancement phenomena that compromise quantitative accuracy [1]. The deuterium substitution in Cyproheptadine-d3 provides a stable +3 Da mass increment while preserving near-identical physicochemical behavior to the analyte, enabling co-extraction, co-elution, and matched ionization response—a prerequisite for reliable quantitative bioanalysis in complex biological matrices [2].

Cyproheptadine-d3 (SIL-IS)
Unlabeled / Structural Analog
Co-elutes with analyte; matched ionization
Unlabeled cyproheptadine not suitable as ISTD; identical transitions prevent discrimination
Near-identical extraction recovery and retention
Structural analogs may show differential recovery and retention, limiting matrix-effect correction
+3 Da mass shift enables distinct SRM/MRM transitions
Non-isotopic ISTD may not correct matrix effects reliably

Cyproheptadine-d3 Performance Evidence


Molecular Weight Differentiation

Cyproheptadine-d3 exhibits a +3 Da mass shift relative to unlabeled cyproheptadine due to substitution of three hydrogen atoms with deuterium on the N-methylpiperidine moiety . The target compound has a molecular formula of C21H18D3N and exact mass of 290.186229912 Da, compared to C21H21N with exact mass 287.1674 Da for the unlabeled analyte [1]. This mass differential enables complete chromatographic and mass spectrometric resolution between the internal standard and the target analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes .

Mass shift
Head-to-head
+3 Da (exact mass 290.1862 vs 287.1674)
Enables distinct MS/MS transitions
No signal cross-talk
Stable isotope labeling Mass spectrometry Internal standardization

Isotopic Purity Specification

Cyproheptadine-d3 is supplied with a purity specification of ≥99% for deuterated forms (d1-d3), as documented in certificates of analysis from certified reference material suppliers . This high isotopic enrichment is confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to verify the completeness of hydrogen-to-deuterium substitution at the designated positions [1]. The compound is characterized as a fully traceable reference standard compliant with USP or EP pharmacopeial guidelines for analytical method development and validation .

Isotopic Purity
Class-level
≥99% deuterated forms (d1-d3)
Lot-specific CoA supports method reproducibility
NMR and LC-MS verified enrichment
Isotopic purity Quality control Reference standards

Analytical Platform Compatibility

Cyproheptadine-d3 is explicitly formulated and validated for use as an internal standard for cyproheptadine quantification across both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms . In contrast, non-isotopic surrogate internal standards such as amitriptyline—which has been employed in some published LC-MS methods for cyproheptadine analysis in human plasma—exhibit differential extraction recoveries and chromatographic retention characteristics relative to the analyte [1]. Stable isotopically labeled (SIL) internal standards, including deuterated compounds like Cyproheptadine-d3, are established as the preferred choice for quantitative bioanalysis, providing superior correction for matrix effects and ionization variability compared to structural analogs [2].

Platform Fit
Cross-study
Validated for GC-MS and LC-MS/MS
Supports matrix-effect correction vs structural analogs
Minor isotopic retention shift ≤0.05 min
LC-MS/MS GC-MS Bioanalytical method validation

Physicochemical Property Preservation

Despite the substitution of three hydrogen atoms with deuterium, Cyproheptadine-d3 retains computationally predicted physicochemical properties that are functionally equivalent to unlabeled cyproheptadine, including XLogP3 of 4.7, zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds [1]. The retention of these properties ensures that the deuterated internal standard exhibits chromatographic retention behavior and extraction recovery profiles that closely parallel the unlabeled analyte, with only minor isotopic retention time shifts typically observed [2]. This near-identical behavior is essential for accurate internal standardization, as it allows the internal standard to track the analyte through all sample preparation and analytical steps [3].

Properties
Head-to-head
XLogP3 4.7, HBD 0, HBA 1, Rotatable bonds 0
Preserved lipophilicity supports co-elution
Computed properties; retention shift ≤0.05 min
Deuterium isotope effect Physicochemical properties Chromatographic behavior

Cyproheptadine-d3 Application Scenarios


Pharmacokinetic Bioanalysis

Cyproheptadine-d3 serves as the optimal internal standard for LC-MS/MS quantification of cyproheptadine in human and animal plasma, serum, and urine samples during pharmacokinetic, bioavailability, and bioequivalence studies. The deuterated internal standard compensates for matrix effects inherent to biological fluids—including ion suppression from phospholipids and salts—while maintaining co-elution with the analyte (XLogP3 = 4.7) to ensure consistent ionization efficiency across the analytical run [1]. This application directly addresses regulatory expectations for validated bioanalytical methods, where isotopically labeled internal standards are specified as the preferred approach for achieving the requisite precision (typically CV <15%) and accuracy (85-115%) in complex matrices [2].

Food Safety Residue Monitoring

In veterinary drug residue monitoring programs, Cyproheptadine-d3 enables accurate quantification of cyproheptadine residues in urine, tissue, and milk from food-producing animals. Validated LC-MS/MS confirmatory methods employing this deuterated internal standard have demonstrated linearity from 0.15-10 ng/mL in bovine urine, with intraday precision of 9.4% and accuracy of 96.7% [1]. The stable isotope-labeled internal standard is essential for meeting regulatory residue limits (typically low ng/mL or μg/kg ranges) by correcting for matrix-dependent ion suppression that would otherwise compromise detection and quantification at trace levels [2].

Pharmaceutical Quality Control

Cyproheptadine-d3 is employed as a reference standard in pharmaceutical quality control for method development, method validation (AMV), and stability-indicating assays of cyproheptadine-containing drug products. As a fully characterized reference standard compliant with USP or EP pharmacopeial guidelines, it provides traceability for impurity profiling, degradation product identification, and assay content uniformity testing [1]. The compound is supplied with batch-specific certificates of analysis documenting ≥99% purity with respect to deuterated forms (d1-d3), enabling its use as a calibrant or system suitability standard in validated QC methods [2].

Drug Metabolism Studies

In drug metabolism and disposition studies, Cyproheptadine-d3 facilitates the identification and relative quantification of cyproheptadine metabolites via stable isotope labeling approaches. The +3 Da mass shift provided by the three deuterium atoms generates characteristic isotopic signatures that enable differentiation of parent drug from metabolites in MS/MS spectra, while the preserved physicochemical properties (XLogP3 = 4.7) ensure that the labeled compound tracks the metabolic fate of the unlabeled drug through in vitro hepatocyte incubations or in vivo disposition studies [1]. This application leverages the stable isotope labeling methodology established for cyproheptadine metabolism research, wherein deuterium-labeled tracers enable recognition and tracking of metabolic pathways [2].

Application
Selection Property
Validation Focus
PK / Bioavailability Study Support
SIL-IS with matched co-elution and ionization
Matrix-effect compensation and assay precision review
Veterinary Drug Residue Monitoring
Validated LC-MS/MS method with SIL-IS
Trace-level quantification in complex matrices
Pharmaceutical QC & Method Development
Fully characterized reference standard with CoA
Stability-indicating assays and impurity profiling
Drug Metabolism & Disposition Studies
+3 Da mass tag for metabolite tracking
Metabolic pathway differentiation and tracing

Technical Documentation Hub

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29 linked technical documents
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